

3-Ethylphenyl isothiocyanate CAS number and molecular structure

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Compound of Interest

Compound Name: *3-Ethylphenyl isothiocyanate*

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Technical Guide: 3-Ethylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethylphenyl isothiocyanate**, including its chemical identity, molecular structure, and relevant physicochemical properties. Due to the limited availability of specific experimental data for this particular isomer, information on the closely related 4-Ethylphenyl isothiocyanate is provided as a reference. Furthermore, this guide outlines a general synthetic protocol and discusses the known biological activities of related isothiocyanate compounds to inform future research directions.

Chemical Identity and Molecular Structure

CAS Number: 19241-20-4[1]

Molecular Formula: C₉H₉NS[1]

Molecular Weight: 163.24 g/mol [1]

Structure:

Caption: Molecular structure of **3-Ethylphenyl isothiocyanate**.

Physicochemical and Spectroscopic Data

Specific experimental data for **3-Ethylphenyl isothiocyanate** is not extensively available in the public domain. However, data for the isomeric 4-Ethylphenyl isothiocyanate (CAS: 18856-63-8) can be used as a reasonable approximation.

Property	Value (for 4-Ethylphenyl isothiocyanate)	Reference
Physical State	Liquid	[2]
Boiling Point	245 °C (lit.)	[2]
Density	1.075 g/mL at 25 °C (lit.)	[2]
Refractive Index	n _{20/D} 1.62 (lit.)	[2]
Molecular Weight	163.24 g/mol	[2]

Spectroscopic Data:

While specific spectra for **3-Ethylphenyl isothiocyanate** are not readily available, general characteristic spectral features for aryl isothiocyanates include:

- Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group is typically observed in the range of 2000-2200 cm^{-1} .[\[3\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M⁺) would be expected at m/z 163. Common fragmentation patterns for alkylphenyl isothiocyanates may involve cleavage of the ethyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Signals corresponding to the aromatic protons would be observed in the aromatic region (typically ~7.0-7.5 ppm). The ethyl group would show a quartet for the -CH₂- protons and a triplet for the -CH₃ protons.
 - ¹³C NMR: A characteristic signal for the isothiocyanate carbon (-N=C=S) would be present, along with signals for the aromatic and ethyl carbons.

Experimental Protocol: Synthesis

A common and effective method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. The following is a generalized protocol for the synthesis of **3-Ethylphenyl isothiocyanate** from 3-ethylaniline.

Reaction Scheme:

Materials:

- 3-Ethylaniline
- Carbon disulfide (CS_2)
- Triethylamine (TEA) or another suitable base
- Tosyl chloride or a similar dehydrosulfurizing agent
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Aqueous work-up solutions (e.g., dilute HCl, saturated NaHCO_3 , brine)
- Drying agent (e.g., anhydrous MgSO_4 or Na_2SO_4)

Procedure:

- Formation of the Dithiocarbamate Salt:
 - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethylaniline in an anhydrous solvent.
 - Add an equimolar amount of a suitable base, such as triethylamine.
 - Cool the mixture in an ice bath ($0\text{ }^\circ\text{C}$).
 - Slowly add a slight excess (e.g., 1.1 equivalents) of carbon disulfide dropwise to the cooled, stirred solution.

- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
- Decomposition to Isothiocyanate:
 - Cool the reaction mixture back to 0 °C.
 - Slowly add a solution of a dehydrosulfurizing agent, such as tosyl chloride (1.1 equivalents), in the same anhydrous solvent.
 - Stir the reaction at 0 °C for 30 minutes and then at room temperature until the dithiocarbamate intermediate is consumed (monitored by TLC).
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Separate the organic layer.
 - Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
 - Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude **3-Ethylphenyl isothiocyanate** by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram:



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Caption: General workflow for the synthesis of **3-Ethylphenyl isothiocyanate**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity and associated signaling pathways of **3-Ethylphenyl isothiocyanate**. However, the broader class of isothiocyanates, particularly those found in cruciferous vegetables, are well-researched for their potential health benefits, including anti-cancer and anti-inflammatory properties.

Known Activities of Related Isothiocyanates:

- Phenethyl isothiocyanate (PEITC): A well-studied isothiocyanate with demonstrated anti-cancer effects. It can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.
- Sulforaphane: Another prominent isothiocyanate known for its potent antioxidant and anti-inflammatory effects.

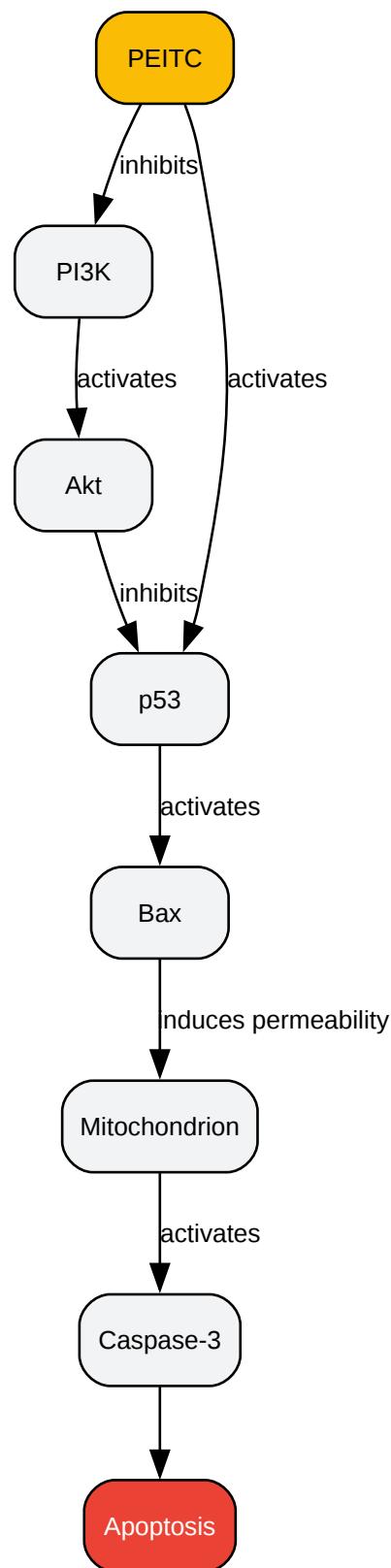
Potential Mechanisms of Action (based on related compounds):

- MAPK/PI3K-Akt/p53 Signaling Pathways: PEITC has been shown to activate these pathways, which are crucial in regulating cell growth, proliferation, and apoptosis.
- NF-κB Signaling: Some isothiocyanates can inhibit the NF-κB pathway, a key regulator of inflammation.
- TRIF-dependent Signaling: PEITC has been found to suppress this pathway, which is involved in the innate immune response.

It is plausible that **3-Ethylphenyl isothiocyanate** may exhibit similar biological activities to other aryl isothiocyanates, making it a candidate for future investigation in cancer and inflammation research.

Example Signaling Pathway (PEITC-induced Apoptosis):

The following diagram illustrates a simplified, representative signaling pathway that is often modulated by well-studied isothiocyanates like PEITC, leading to apoptosis in cancer cells.



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Caption: Example of a simplified signaling pathway for PEITC-induced apoptosis.

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References

- 1. 3-ETHYLPHENYL ISOTHIOCYANATE | 19241-20-4 [chemicalbook.com]
- 2. 4-Ethylphenyl isothiocyanate 98 18856-63-8 [sigmaaldrich.com]
- 3. chemicalpapers.com [chemicalpapers.com]
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